Cesium hexafluorophosphate
Description
Significance of Cesium Hexafluorophosphate (B91526) as a Non-Coordinating Anion in Chemical Systems
The utility of Cesium hexafluorophosphate in advanced chemical research is intrinsically linked to the properties of the hexafluorophosphate ([PF₆]⁻) anion, which is classified as a non-coordinating or, more accurately, a weakly coordinating anion. wikipedia.orgwikipedia.org Anions in this class interact very weakly with positively charged ions (cations). wikipedia.org The [PF₆]⁻ anion's large size and the symmetric distribution of negative charge across the six fluorine atoms surrounding the central phosphorus atom result in low nucleophilicity and a reluctance to form strong covalent bonds with metal centers. wikipedia.org
This non-coordinating nature is critically important in catalysis, particularly in organometallic chemistry. Many catalytic cycles involve highly reactive, coordinatively unsaturated cationic metal complexes as intermediates. wikipedia.orgwikipedia.org this compound serves as an ideal counterion in these systems, providing the necessary charge balance to stabilize the electrophilic cationic catalyst without binding to the metal's active site. evitachem.com This allows the catalyst to remain active and available for substrate transformation. Complexes using non-coordinating anions like hexafluorophosphate have been instrumental in catalyzing reactions such as hydrogenation, alkene polymerization, and hydrosilylation. wikipedia.orgwikipedia.org
The large cesium cation (Cs⁺) complements the anion's properties. Its low charge density minimizes ion-pairing effects, which can be crucial in electrochemical applications. evitachem.com In systems like batteries or electrochemical cells, CsPF₆ can enhance ionic conductivity by providing a medium for ion transport without directly participating in the redox reactions. evitachem.com It is used as a catalyst and complexing agent in some chemical reactions, where it can improve the activity and selectivity of catalysts.
Historical Context of Hexafluorophosphate Chemistry and Cesium Salts in Academic Development
The development of hexafluorophosphate chemistry is part of a broader quest for stable, non-reactive counterions in inorganic and organometallic chemistry. Before the 1990s, hexafluorophosphate ([PF₆]⁻), along with tetrafluoroborate (B81430) ([BF₄]⁻) and perchlorate (B79767) (ClO₄⁻), were the primary anions considered to be "weakly coordinating". wikipedia.orgchemeurope.com They became essential tools for isolating and studying highly reactive cationic metal complexes. Salts of hexafluorophosphate are often soluble in polar organic solvents but have low solubility in water, a property that facilitates their use in a wide range of non-aqueous chemical systems. wikipedia.org
The synthesis of hexafluorophosphate salts can be achieved through methods such as reacting phosphorus pentachloride with an alkali halide in hydrofluoric acid. wikipedia.org The preparation of this compound specifically can be accomplished by reacting Cesium fluoride (B91410) with hexafluorophosphoric acid or by using a mixture of cesium carbonate and hydrofluoric acid in the presence of phosphoric acid. evitachem.com
Concurrently, cesium salts in general have seen a surge in use in organic synthesis over the past few decades. researchgate.net Compounds like cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) became favored bases in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. researchgate.netwhiterose.ac.uk This rise in popularity, often termed the "caesium effect," has been attributed to factors like the high solubility of cesium salts in organic solvents and the unique reactivity imparted by the large, polarizable cesium cation. whiterose.ac.uk The academic development of this compound thus lies at the intersection of these two historical trends: the need for non-coordinating anions in organometallic chemistry and the recognized synthetic advantages of cesium salts.
Current Research Landscape and Future Imperatives for this compound Studies
The unique properties of this compound continue to make it relevant in contemporary chemical research, with studies spanning materials science, energy, and catalysis.
Detailed Research Findings:
Energy Storage: In the field of lithium-metal batteries, a major challenge is the formation of lithium dendrites, which can cause short circuits and battery failure. Recent research has demonstrated that adding this compound to the electrolyte can mitigate this issue. The cesium ions form a positively charged electrostatic shield around initial lithium protrusions, forcing subsequent lithium deposition to occur in adjacent areas, thereby promoting dendrite-free growth and improving battery safety and performance. encyclopedia.pub
Perovskite Solar Cells: Cesium is a critical component in enhancing the thermal stability of formamidinium-based metal halide perovskites, which are promising materials for next-generation solar cells. researchgate.net While research often focuses on cesium halides, the principles of ion inclusion to improve material properties are paramount. The use of related salts like potassium hexafluorophosphate has been shown to passivate defects and eliminate hysteresis in these devices. researchgate.net Future studies may explore CsPF₆ as a processing additive or interfacial layer to further enhance the stability and efficiency of perovskite solar cells.
Catalysis and Synthesis: The role of CsPF₆ as a non-interfering electrolyte and source of non-coordinating anions remains a cornerstone of its use. It is employed in the electrochemical synthesis of materials and in facilitating organic reactions that proceed through cationic intermediates. evitachem.com For instance, it can be used in photocatalysis research as part of the electrolyte solution for electrochemical analysis of novel materials. mdpi.com
Future imperatives for this compound studies will likely focus on its application in high-performance energy solutions and advanced materials. A deeper understanding of its role in controlling ion flux at electrode-electrolyte interfaces could lead to the design of safer and more efficient batteries. encyclopedia.pub Further exploration of its use in the fabrication of stable and scalable perovskite solar cells is another promising avenue. acs.org As the demand for specialized chemicals in high-tech applications grows, the unique properties of this compound position it as a valuable compound for future innovations. sci-hub.se
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | CsPF₆ | sigmaaldrich.com |
| Molar Mass | ~277.87 g/mol | sigmaaldrich.comchemscene.com |
| Appearance | White crystalline powder or colorless crystals | lookchem.com |
| Cation | Cesium (Cs⁺) | evitachem.com |
| Anion | Hexafluorophosphate ([PF₆]⁻) | evitachem.com |
| Anion Geometry | Octahedral | wikipedia.orgevitachem.com |
| Solubility | Soluble in water and some organic solvents like methanol, ethanol, and acetone. | lookchem.com |
| Crystal Structure | Typically cubic lattice | evitachem.com |
Structure
2D Structure
Properties
IUPAC Name |
cesium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDWCODTAILWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.[Cs+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsF6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8696329 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16893-41-7 | |
| Record name | Caesium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of Cesium Hexafluorophosphate
Advanced Synthetic Routes and Reaction Parameter Optimization
The synthesis of cesium hexafluorophosphate (B91526) (CsPF₆) is centered on the reaction between a cesium source and a phosphorus-fluorine precursor. The methodologies are designed to produce a high-purity product by carefully controlling reaction conditions.
Direct Reaction Pathways from Cesium Sources and Phosphorus-Fluorine Precursors
Two primary direct reaction pathways are commonly employed for the synthesis of cesium hexafluorophosphate. evitachem.com
Reaction of Cesium Fluoride (B91410) with Hexafluorophosphoric Acid: This is a direct acid-base neutralization reaction. Cesium fluoride (CsF) is reacted with an aqueous solution of hexafluorophosphoric acid (HPF₆). evitachem.com The resulting product is this compound, with hydrofluoric acid (HF) generated as a byproduct. evitachem.com The chemical equation for this pathway is: CsF + HPF₆ → CsPF₆ + HF evitachem.com
Aqueous Method with Cesium Carbonate: This method involves the reaction of cesium carbonate (Cs₂CO₃) with hydrofluoric acid (HF) and phosphoric acid. evitachem.com In this process, the cesium carbonate first reacts with hydrofluoric acid to form cesium fluoride in situ. This is followed by a reaction with phosphoric acid to yield the final this compound product. This route offers enhanced control over the stoichiometry of the reactants. evitachem.com
The table below summarizes these direct synthetic pathways.
| Pathway | Cesium Source | Phosphorus-Fluorine Precursor(s) | Key Products | Reference |
| 1 | Cesium fluoride (CsF) | Hexafluorophosphoric acid (HPF₆) | This compound (CsPF₆), Hydrofluoric acid (HF) | evitachem.com |
| 2 | Cesium carbonate (Cs₂CO₃) | Hydrofluoric acid (HF), Phosphoric acid | This compound (CsPF₆) | evitachem.com |
Influence of Reaction Conditions on Product Purity and Yield
The purity and yield of this compound are highly dependent on the careful management of several reaction parameters. Optimization of these conditions is critical to minimize impurities and prevent the formation of side products.
Temperature Control: Maintaining a low and controlled temperature during the synthesis is crucial. evitachem.com This is particularly important in the exothermic reaction between cesium fluoride and hexafluorophosphoric acid to prevent excessive heat generation, which can lead to side reactions and decomposition of the product. evitachem.com
Concentration Ratios: The stoichiometry of the reactants must be carefully optimized. Adjusting the concentrations of the cesium source and the phosphorus-fluorine precursors is essential to maximize the yield of CsPF₆ while minimizing unreacted starting materials or the formation of impurities. evitachem.com
Atmosphere: To prevent hydrolysis of the hexafluorophosphate anion, the reaction is typically conducted under anhydrous conditions, in the absence of moisture and oxygen. The presence of water can lead to the decomposition of the PF₆⁻ ion. acs.org
The following table outlines the key reaction parameters and their impact on the synthesis.
| Parameter | Condition/Value | Effect on Purity and Yield | Reference |
| Temperature | Low, controlled | Prevents side reactions and decomposition, improving purity. | evitachem.com |
| Reactant Concentration | Optimized stoichiometry | Maximizes product yield and minimizes unreacted starting materials. | evitachem.com |
| Atmosphere | Anhydrous (moisture-free), oxygen-free | Prevents hydrolysis of the hexafluorophosphate anion, ensuring product stability and purity. |
Mechanistic Elucidation of this compound Formation
The formation of this compound is governed by fundamental kinetic and thermodynamic principles. The mechanism revolves around the creation of the highly stable hexafluorophosphate anion from suitable precursors.
Kinetic and Thermodynamic Considerations in Synthesis
The synthesis of this compound is a thermodynamically favorable process, driven by the formation of a stable ionic lattice.
Kinetics: The reaction rate for the direct acid-base neutralization pathway (CsF + HPF₆) is typically fast, as is common for such reactions. The rate is influenced by factors such as reactant concentration and temperature. For the aqueous method involving cesium carbonate, the kinetics may be more complex, involving multiple steps. Kinetic models for related systems, such as the hydrogenation of olefins using catalysts with hexafluorophosphate counterions, often follow established rate laws (e.g., Langmuir-Hinshelwood), suggesting that surface reactions or complex formation can be rate-determining steps in more complex scenarios involving the PF₆⁻ anion. researchgate.net
Investigation of Intermediates and Transition States
The mechanism of CsPF₆ formation is best understood as a direct combination of ions or a rapid acid-base reaction, rather than a process involving multiple, stable intermediates.
The core of the mechanism is the formation of the hexafluorophosphate anion (PF₆⁻). In syntheses starting from precursors like phosphorus pentafluoride (PF₅) and a fluoride source, the mechanism involves the coordination of a fluoride ion to the Lewis acidic phosphorus center of PF₅.
PF₅ + F⁻ → [PF₆]⁻
In the context of the direct reaction between HPF₆ and CsF, the process is a straightforward proton transfer from the strong acid (HPF₆) to the basic fluoride ion (from the dissociation of CsF), followed by the association of the cesium cation (Cs⁺) and the hexafluorophosphate anion (PF₆⁻) into the ionic lattice.
HPF₆ ⇌ H⁺ + PF₆⁻ CsF ⇌ Cs⁺ + F⁻ H⁺ + F⁻ → HF
Advanced Structural Characterization and Solid State Chemistry of Cesium Hexafluorophosphate
Crystallographic Investigations and Crystal Structure Determination
The precise three-dimensional arrangement of atoms and ions in Cesium Hexafluorophosphate (B91526) (CsPF₆) has been elucidated through various X-ray diffraction techniques. These methods are fundamental in solid-state chemistry for determining crystal structures, assessing sample purity, and understanding structural phenomena such as disorder.
Single-Crystal X-ray Diffraction Analysis of Cesium Hexafluorophosphate
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of a compound's crystal structure. In a study by English and Heyns, the crystal structure of this compound was determined using this technique. researchgate.net The analysis revealed that CsPF₆ crystallizes in a cubic system, which is a common crystal system for alkali metal hexafluorophosphates. wikipedia.org
The crystallographic data obtained from the SC-XRD analysis are summarized in the table below. The space group was identified as Fm3m (No. 225), which is characteristic of a face-centered cubic lattice. researchgate.net The determination of the lattice parameters provides the exact dimensions of the unit cell, which is the fundamental repeating unit of the crystal.
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Fm3m (No. 225) |
| Lattice Parameter (a) | 8.228(5) Å |
| Unit Cell Volume (V) | 557(1) ų |
| Formula Units per Unit Cell (Z) | 4 |
| Calculated Density (Dx) | 3.31 g/cm³ |
This interactive data table provides key crystallographic parameters for this compound as determined by single-crystal X-ray diffraction. researchgate.net
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to identify crystalline phases and assess the purity of a bulk sample. libretexts.orgwikipedia.org The method involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline compound. libretexts.org
For this compound, PXRD is instrumental in confirming the crystalline phase and ensuring the absence of impurities, which might include starting materials from its synthesis, such as cesium fluoride (B91410) or other phosphate (B84403) species. While a specific experimental powder pattern for pure this compound is not widely published, a theoretical pattern can be calculated from the single-crystal X-ray diffraction data. This calculated pattern serves as a reference standard for experimental work. The expected diffraction peaks for CsPF₆ with a cubic Fm3m structure would correspond to the allowed reflections for this space group, with their positions determined by the lattice parameter (a = 8.228 Å) according to Bragg's Law.
Analysis of Cubic Lattice and Close-Packed Structural Arrangements
The crystal structure of this compound can be described as a cubic close-packed (ccp) arrangement, analogous to the rock salt (NaCl) structure type. wikipedia.org In this arrangement, the large cesium cations (Cs⁺) and the quasi-spherical hexafluorophosphate anions (PF₆⁻) occupy the lattice points of a face-centered cubic (FCC) lattice. rsc.org
One can visualize the structure as two interpenetrating FCC sublattices, one composed of Cs⁺ ions and the other of PF₆⁻ anions, with the origin of one sublattice shifted relative to the other. This arrangement results in each ion being surrounded by six ions of the opposite charge in an octahedral coordination geometry. The close-packed nature of this structure contributes to the stability of the crystalline solid. researchgate.netyoutube.com The efficiency of space-filling in a cubic close-packed structure is high, at approximately 74%. youtube.com
Orientational Disorder Phenomena of Hexafluorophosphate Anions in Cubic Lattices
A significant feature of the crystal structure of this compound and other heavy alkali metal hexafluorophosphates is the presence of orientational disorder of the PF₆⁻ anion. wikipedia.orgscholarsportal.info While the centers of the cesium and hexafluorophosphate ions are located at fixed positions within the cubic lattice, the octahedral PF₆⁻ anions are not static in their orientation.
Studies have revealed that for heavier alkali metal hexafluorophosphates, including CsPF₆, the PF₆⁻ anion exhibits a four-fold orientational disorder. wikipedia.orgscholarsportal.info This phenomenon can be described as the anion being able to adopt one of four possible orientations. These orientations are generated by a rotation of 60 degrees around one of the four body diagonals of the crystal lattice, starting from a reference orientation. scholarsportal.info This dynamic or static disorder means that over the entire crystal, the PF₆⁻ anions are randomly distributed among these equivalent orientations. This disorder is a consequence of the high symmetry of the cubic lattice sites occupied by the anions and the relatively weak interactions governing their orientation.
Molecular and Ionic Structural Geometry
Elucidation of the Octahedral Geometry of the Hexafluorophosphate Anion (PF₆⁻)
The hexafluorophosphate anion (PF₆⁻) is a highly symmetric species with a well-defined geometry. researchgate.net Valence Shell Electron Pair Repulsion (VSEPR) theory predicts an octahedral geometry for the PF₆⁻ anion, as the central phosphorus atom is bonded to six fluorine atoms with no lone pairs of electrons. icdd.com This prediction is consistently confirmed by experimental structural data.
Role of Cesium Cation (Cs⁺) in Ionic Packing and Lattice Formation
The cesium cation (Cs⁺) plays a significant role in the ionic packing and lattice formation of this compound (CsPF₆). As the largest and least electrophilic singly charged metal ion, its size and low charge density are distinguishing features. mpg.deevitachem.com These characteristics directly influence the crystal structure and stability of the resulting salt.
The large size of the Cs⁺ ion allows for a high coordination number, which contributes to the stability of the crystal lattice. mpg.de In the case of CsPF₆, the structure is a primitive cubic lattice, with ions at the corners of the unit cell. libretexts.org The stability of this arrangement is enhanced by the efficient packing of the large Cs⁺ cations with the bulky PF₆⁻ anions.
The table below summarizes key crystallographic data for this compound.
| Property | Value |
| Crystal System | Cubic |
| Space Group | Fm3m-Oh5 |
| Lattice Parameter (a) | 8.228(5) Å |
| Cell Volume (V) | 557(1) ų |
| Formula Units per Cell (Z) | 4 |
| Calculated Density (Dx) | 3.31 g/cm³ |
Data sourced from a single-crystal X-ray study. researchgate.net
Phase Transitions and Polymorphism Studies
Temperature-Dependent Structural Transformations in Hexafluorophosphate Salts
Hexafluorophosphate salts are known to exhibit temperature-dependent structural transformations, and this compound is no exception. These phase transitions involve changes in the crystal structure as a function of temperature and can significantly alter the physical properties of the material. acs.org
For instance, studies on analogous hexafluorophosphate salts, such as potassium hexafluorophosphate (KPF₆), have revealed a sequence of phase transitions upon cooling from a cubic phase to monoclinic phases. researchgate.net While specific transition temperatures for CsPF₆ are not as extensively documented in the provided context, the general behavior of related compounds suggests that temperature variations can induce changes in the crystal lattice. These transformations are often reversible. acs.org
In some complex perovskite systems containing cesium, the inclusion of the Cs⁺ cation has been shown to suppress crystal phase transitions that are observed in its absence. semanticscholar.org Temperature-dependent X-ray diffraction studies on these materials show no significant changes in the diffraction patterns across a wide temperature range, indicating the stabilization of a single phase. semanticscholar.org This highlights the influence of the cesium cation in stabilizing particular crystal structures against temperature-induced transformations.
The study of phase transitions often involves techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. acs.org DSC can detect the heat flow associated with a phase transition, while temperature-dependent XRD provides direct information about the changes in the crystal structure.
Analysis of Intermolecular Noncovalent Interactions Driving Solid-State Transformations
The solid-state transformations observed in hexafluorophosphate salts are driven by a complex interplay of intermolecular noncovalent interactions. acs.org These interactions, although individually weak, collectively determine the stability of different polymorphic forms and the energy barriers for their interconversion.
A crucial type of noncovalent interaction in these systems is the hydrogen bond. In organometallic hexafluorophosphate salts, charge-assisted C-H---F hydrogen bonds have been identified and shown to be comparable in strength to other weak intermolecular hydrogen bonds. acs.org The breaking and forming of these noncovalent bonds are fundamental to the change in crystal structure during a phase transition. acs.org
The investigation into these weak interactions often employs a combination of experimental techniques and computational chemistry. chemrxiv.orgbohrium.com Quantum chemical calculations can be used to identify and quantify the strength of different types of noncovalent interactions, providing insight into the driving forces behind observed solid-state transformations. chemrxiv.org
Spectroscopic Probes of Cesium Hexafluorophosphate: Advanced Applications
Vibrational Spectroscopy
Vibrational spectroscopy is a primary tool for examining the molecular structure and bonding within cesium hexafluorophosphate (B91526). nanografi.com Techniques such as Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopy each offer unique perspectives on the vibrational modes of the compound. nanografi.comresearchgate.net
Infrared Spectroscopy for Molecular Vibrational Modes Characterization
Infrared (IR) spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared light at specific frequencies corresponding to the natural vibrations of chemical bonds. nanografi.com For cesium hexafluorophosphate, IR spectroscopy is instrumental in characterizing the vibrational modes of the PF₆⁻ anion. scispace.com The PF₆⁻ anion, which has an octahedral (Oₕ) symmetry in its ideal state, is expected to exhibit specific IR-active vibrational modes. researchgate.net
In practice, the crystal structure of this compound at ambient temperature is cubic (space group Fm3̄m), but it features a four-fold orientational disorder of the PF₆⁻ anions. researchgate.net This disorder can influence the observed IR spectra. The fundamental vibrations of a molecule are determined by factors such as bond strength and the mass of the atoms involved. libretexts.orgbhu.ac.in For the PF₆⁻ anion, the P-F stretching and bending vibrations are of primary interest. Studies have identified IR-active bands corresponding to the fundamental vibrational modes of the PF₆⁻ group. For instance, in related hexafluorophosphate salts, the P−F stretching vibrations are sensitive to the ion's solvation state, though spectral congestion can complicate interpretation. researchgate.net
The primary IR-active vibrational modes for the PF₆⁻ anion are the ν₃ (asymmetric stretching) and ν₄ (asymmetric bending) modes.
| Vibrational Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) |
| ν₃ | T₁ᵤ | Asymmetric P-F Stretch | ~840 |
| ν₄ | T₁ᵤ | Asymmetric P-F Bend | ~558 |
| This table presents typical vibrational frequencies for the PF₆⁻ anion based on spectroscopic studies of hexafluorophosphate salts. Actual values may vary slightly depending on the crystalline environment. |
Raman Spectroscopy for Investigating Vibrational Spectra and Anion Symmetries
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy and provides crucial information about the vibrational spectra and symmetry of the PF₆⁻ anion in CsPF₆. nanografi.com According to the selection rules for an ideal octahedral (Oₕ) symmetry, the Raman-active modes are the ν₁ (symmetric stretching), ν₂ (doubly degenerate bending), and ν₅ (triply degenerate bending) modes. researchgate.net
Studies combining Raman spectroscopy with X-ray crystallography have shown that the PF₆⁻ ion in this compound exhibits orientational disorder. scispace.comresearchgate.net Polarized Raman spectra of single CsPF₆ crystals have been interpreted by considering the different orientations of the PF₆⁻ ions, showing excellent agreement between predicted and experimental results. researchgate.net The most intense Raman band for the PF₆⁻ anion is the symmetric P-F stretching mode (ν₁), typically observed around 740-750 cm⁻¹. researchgate.net The presence and characteristics of these bands in the Raman spectrum confirm the local symmetry of the anion and can reveal subtle structural changes, such as phase transitions at different temperatures. researchgate.net For example, CsPF₆ undergoes a second-order phase transition at 90 K. researchgate.net
| Vibrational Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) |
| ν₁ | A₁g | Symmetric P-F Stretch | ~745 |
| ν₂ | E₉ | Symmetric P-F Bend | ~575 |
| ν₅ | T₂₉ | Asymmetric P-F Bend | ~470 |
| This table presents typical Raman-active vibrational frequencies for the PF₆⁻ anion. The data is compiled from studies on various hexafluorophosphate salts. |
Inelastic Neutron Scattering for Comprehensive Vibrational Mode Assignments
Inelastic Neutron Scattering (INS) is a powerful technique for studying vibrational dynamics because it is not constrained by the selection rules that govern IR and Raman spectroscopy. researchgate.net As a result, INS can detect all vibrational modes, providing a complete vibrational spectrum of the material. researchgate.net This makes it particularly useful for the comprehensive assignment of vibrational modes in compounds like this compound. researchgate.net
The analysis of INS spectra, often aided by computational methods like density functional theory (DFT), allows for the definitive assignment of observed vibrational frequencies to specific atomic motions. researchgate.net While IR and Raman techniques are excellent for probing specific modes, INS provides access to the full range of vibrational states, including those that are optically inactive. researchgate.netgatech.edu This comprehensive approach is crucial for accurately describing the force fields and interatomic motions within the crystal lattice. nist.gov The combination of INS with optical spectroscopies provides a more complete and robust understanding of the molecular dynamics of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a key technique for investigating the local environments of specific nuclei within a material. For this compound, both cation and anion environments can be studied using various NMR methods.
Cesium-133 Nuclear Magnetic Resonance Studies of Cesium Cation Environments
Cesium-133 (¹³³Cs) is the only naturally occurring isotope of cesium and is NMR-active, possessing a nuclear spin of 7/2. huji.ac.il Although it is a quadrupolar nucleus, its low quadrupole moment often results in narrow, well-resolved NMR signals, making it an excellent probe for studying cesium cation environments. huji.ac.il ¹³³Cs NMR spectroscopy is primarily used to investigate the complexation of cesium ions and to detect binding interactions. huji.ac.il
In studies of cesium salts, the ¹³³Cs chemical shift is sensitive to the immediate coordination sphere of the Cs⁺ ion, including interactions with counter-ions and solvent molecules. researchgate.netosti.gov The chemical shift can provide information on the nature and strength of ion pairing between Cs⁺ and PF₆⁻. For instance, ¹³³Cs NMR has been used to study the complexation of cesium ions with crown ethers in various solvents, including those containing hexafluorophosphate as the anion. mdpi.com The observed chemical shifts and relaxation times can elucidate the thermodynamics and kinetics of complex formation and ion exchange processes. osti.govresearchgate.net Research has shown a correlation between ¹³³Cs isotropic chemical shifts and the number of oxygen atoms coordinated to the Cs⁺ ion, as well as the average Cs-O distances. researchgate.net
| Property | Value |
| Spin | 7/2 |
| Natural Abundance | 100% |
| Chemical Shift Range | ~160 ppm |
| Reference Compound | 0.1 M CsNO₃ in D₂O |
| Properties of the ¹³³Cs nucleus relevant to NMR spectroscopy. huji.ac.il |
Proton and Fluorine NMR Investigations for Solution-State Behavior and Complexation
Proton (¹H) and Fluorine-19 (¹⁹F) NMR are powerful tools for studying the solution-state behavior of this compound, particularly its interactions and complexation with other species.
¹⁹F NMR is especially informative for probing the hexafluorophosphate anion. The ¹⁹F spectrum of the PF₆⁻ anion typically appears as a doublet due to coupling with the phosphorus-31 nucleus (³¹P, spin 1/2, 100% abundance). The chemical shift and coupling constant (¹J(P-F)) are sensitive to the anion's environment. acs.org Changes in the ¹⁹F chemical shift can indicate the degree of ion pairing and interaction with the solvent or other dissolved species. researchgate.net For example, complexation with other ions or molecules in solution can lead to noticeable shifts in the ¹⁹F resonance. researchgate.netresearchgate.net
Mass Spectrometry Techniques
Mass spectrometry serves as a powerful analytical tool for the characterization of ionic compounds, providing insights into their composition, stoichiometry, and aggregation behavior in the gas phase. For this compound, these techniques are particularly valuable for understanding ion pairing and the formation of larger complexes.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Pair and Complex Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing non-covalent assemblies and ionic species from solution. In the context of this compound, ESI-MS allows for the direct observation of its constituent ions, Cs⁺ and PF₆⁻, as well as the characterization of ion pairs and more complex aggregates that may exist in solution or form during the ESI process.
Research has shown that the solvent and the nature of the cation play significant roles in the ESI-MS response of salts containing the hexafluorophosphate anion. chemrxiv.org In studies involving various cations paired with hexafluorophosphate, the PF₆⁻ counterion was successfully identified in the negative ion mode at a mass-to-charge ratio (m/z) of 145. chemrxiv.org However, the response of the cesium cation (Cs⁺) can be poor in certain polar solvents, a phenomenon attributed to strong ion pairing and the small size of the cesium species, which leads to stronger solvation compared to larger cations. chemrxiv.org
The utility of ESI-MS extends to the identification of complex species. In investigations into the interactions between cesium ions and hexafluorophosphate anions, particularly in the presence of macrocyclic ligands like crown ethers, ESI-MS has been instrumental. researchgate.net Density Functional Theory (DFT) calculations predicted that both Cs⁺ and a complexed cesium ion, Cs(18-crown-6)⁺, would preferentially interact with two PF₆⁻ anions in the gas phase. researchgate.net Experimental ESI-MS has been used to observe such complexes, for instance, identifying species like [Cs(18C6)PF₆]₂. researchgate.net
The analysis of ionic liquid clusters containing hexafluorophosphate also provides analogous insights into ion aggregation. ESI-MS and tandem mass spectrometry (ESI-MS/MS) have been employed to study the gas-phase dissociation of imidazolium-based ionic liquid aggregates with PF₆⁻, revealing information about the relative strengths of interactions within these clusters. ua.ptrsc.org These studies often identify not just the primary cation and anion but also larger cluster ions, such as [Cation₂Anion]⁺ or [Cation₃Anion₂]⁺, demonstrating the tendency for ion association that is detectable by ESI-MS. ua.ptecut.edu.cn
| Species/System | Observed Ions / Complexes | Key Findings | Reference |
|---|---|---|---|
| Equimolar mixture of cations with PF₆⁻ | PF₆⁻ (m/z 145), Various Cations | The hexafluorophosphate anion is readily detected in negative ion mode. The response of the cation (e.g., Cs⁺) is influenced by solvent and ion-pairing strength. | chemrxiv.org |
| Cs⁺ and PF₆⁻ with 18-crown-6 (B118740) (18C6) | [Cs(18C6)PF₆]₂ | ESI-MS confirms theoretical predictions of complex formation between the crown ether-complexed cesium ion and two hexafluorophosphate anions. | researchgate.net |
| 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]) | [Bmim]⁺, PF₆⁻, Cluster Ions | Both cationic and anionic components are detected. The presence of cluster ions suggests the occurrence of ion contact pairs in solution. | ecut.edu.cn |
| Imidazolium-based ionic liquids with PF₆⁻ | [Cation₂Anion]⁺, [Cation₃Anion₂]⁺ | ESI-MS/MS studies allow for the investigation of aggregate fragmentation and the relative strengths of cation-anion interactions in the gas phase. | ua.pt |
Chemical Reactivity and Catalytic Science with Cesium Hexafluorophosphate
Non-Coordinating Anion Chemistry of Hexafluorophosphate (B91526)
The hexafluorophosphate anion ([PF₆]⁻) is characterized by its notable stability and minimal tendency to form coordination bonds with metal centers. wikipedia.org This "non-coordinating" or more accurately, "weakly coordinating" nature is a cornerstone of its utility in various chemical transformations. chemeurope.comwikipedia.org The large size and delocalized negative charge across the six fluorine atoms in its octahedral structure contribute to its low nucleophilicity and reduced coordinating ability. wikipedia.orgevitachem.comresearchgate.net This property is crucial in catalysis and organic synthesis, where it can stabilize cationic species without interfering with the primary reaction pathways. evitachem.com
Activation of Organic Substrates via Transition State Stabilization
Cesium hexafluorophosphate can play a significant role in activating organic substrates by stabilizing the transition states of reactions. evitachem.com In many catalytic processes, the rate-determining step involves the formation of a charged transition state. The diffuse charge and large size of the hexafluorophosphate anion allow it to stabilize these transient species through weak electrostatic interactions without forming a strong bond that would increase the energy of the transition state. sapub.org This stabilization lowers the activation energy of the reaction, thereby accelerating the rate. This effect is particularly pronounced in reactions where a positive charge develops on the substrate during the transition state.
Enhancement of Reaction Rates in Coupling Processes
In the realm of coupling reactions, additives can significantly influence reaction rates and yields. uni-kiel.demdpi.com While direct evidence for this compound's role in specific, widely-known named coupling reactions is not extensively detailed in the provided search results, the underlying principles of its function as a salt with a weakly coordinating anion suggest a potential for rate enhancement. The "cesium effect," often observed with cesium carbonate in palladium-catalyzed couplings like the Suzuki-Miyaura and Buchwald-Hartwig reactions, is attributed to the ability of the large, soft cesium cation to stabilize transition states, potentially through interaction with the catalyst. whiterose.ac.uk
The hexafluorophosphate anion, being non-coordinating, would not interfere with the catalytic cycle, a problem that can occur with more coordinating anions that might bind to the metal center and inhibit catalysis. wikipedia.org Therefore, in a reaction where the cesium cation is beneficial, using this compound could provide the advantageous cation without the detrimental effects of a coordinating anion, thus enhancing reaction rates. For example, in a generic cross-coupling reaction, the presence of Cs⁺ could facilitate the rate-determining transmetalation or reductive elimination step, while the [PF₆]⁻ anion remains an innocent spectator.
Table 1: Influence of this compound on Reaction Parameters
| Reaction Type | Role of this compound | Expected Outcome |
| Nucleophilic Substitution | Provides a non-coordinating anion | Facilitates reaction by not interfering with the electrophile |
| Reactions with charged transition states | Stabilizes the transition state | Lowers activation energy, increases reaction rate |
| Palladium-Catalyzed Coupling | Source of "cesium effect" without a coordinating anion | Potential enhancement of reaction rate and yield |
Role as a Lewis Acid Scavenger
Lewis acids are frequently employed in organic synthesis to activate substrates, but their presence can sometimes lead to undesired side reactions. nih.gov In certain contexts, substances can act as "scavengers" to mitigate the effects of other species. While the term "Lewis acid scavenger" typically refers to a Lewis base that neutralizes a Lewis acid, the components of this compound can play a role in controlling the reaction environment in a way that minimizes unwanted Lewis acid-catalyzed pathways.
Mitigation of Unwanted Side Reactions and Improvement of Product Yields
In complex reaction mixtures, trace amounts of Lewis acidic impurities or byproducts can catalyze undesired side reactions, leading to a decrease in the yield of the desired product. For example, the decomposition of reagents or solvents can generate species that act as Lewis acids. The hexafluorophosphate anion is the conjugate base of the strong Brønsted acid, hexafluorophosphoric acid, and is formed from the strong Lewis acid phosphorus pentafluoride. wikipedia.orgwikipedia.org While not a Lewis base itself, its formation from a strong Lewis acid implies a very low tendency to react further.
The "scavenging" role in the context of this compound is more nuanced. The addition of a salt can alter the ionic strength and polarity of the reaction medium, which can, in turn, suppress certain side reactions. Furthermore, in some catalytic systems, the presence of an excess of a non-coordinating anion like [PF₆]⁻ can help to maintain the desired cationic state of a catalyst and prevent its decomposition or reaction with nucleophilic impurities that might otherwise be activated by stray Lewis acids. This leads to cleaner reactions and improved product yields.
Augmentation of Catalyst Efficiency and Longevity in Catalytic Cycles
The efficiency and lifespan of a catalyst can be significantly impacted by the presence of impurities or byproducts that can deactivate the catalytic species. researchgate.net Additives are often used to protect the catalyst and maintain its activity over time. nih.govmdpi.com The hexafluorophosphate anion, due to its inertness, can contribute to the stability of a cationic catalyst by acting as a counterion that does not participate in decomposition pathways.
For instance, in a catalytic cycle involving a cationic metal complex, the presence of this compound ensures a consistent and non-reactive anionic environment. This can prevent the catalyst from aggregating or reacting with other species in the reaction mixture that could lead to its deactivation. By stabilizing the active form of the catalyst and preventing side reactions that consume it, this compound can indirectly augment the catalyst's efficiency and prolong its operational life, allowing for a greater number of turnovers before the catalyst becomes inactive. This is particularly valuable in industrial processes where catalyst longevity is a key economic factor.
Electrochemical Science and Advanced Materials Applications of Cesium Hexafluorophosphate
Investigations in Electrolyte Systems for Energy Storage Devices
Cesium hexafluorophosphate (B91526) (CsPF₆) has emerged as a compound of significant interest in the field of energy storage, particularly in the development of next-generation lithium batteries. Its application as an electrolyte component, primarily as an additive, has been shown to address some of the most critical challenges hindering the commercial viability of high-energy-density battery chemistries, such as those employing lithium metal anodes.
Mechanisms of High Ionic Conductivity in Solid-State Electrolytes
Cesium hexafluorophosphate is an inorganic salt recognized for its high ionic conductivity, a fundamental property for any electrolyte component. In the context of solid-state electrolytes, which are crucial for enhancing battery safety, the mechanism of ion transport is governed by the movement of ions through the solid lattice or polymer matrix. nih.govmdpi.com For inorganic crystalline electrolytes, this transport often occurs via vacancy hopping, where mobile ions move into adjacent empty sites in the crystal structure. mdpi.com
While extensive research has detailed the impact of CsPF₆ in liquid electrolytes, its specific mechanistic role in enhancing bulk ionic conductivity within inorganic solid-state electrolytes is an area of ongoing investigation. However, its contribution is more clearly understood in the context of composite solid electrolytes and the solid electrolyte interphase (SEI). In composite systems, such as those blending polymers like polyethylene (B3416737) oxide (PEO) with ceramic fillers, salts like hexafluorophosphates provide the mobile Li⁺ ions. researchgate.net The dissociation of the salt within the polymer matrix is essential for creating free charge carriers, thereby enhancing ionic conductivity. researchgate.net The primary contribution of CsPF₆ to conductivity in many battery systems lies in its ability to form a stable and highly conductive SEI layer on the electrode surface, which facilitates efficient lithium-ion transport across the electrode-electrolyte interface. powdermat.orggoogle.com
Studies on Interfacial Chemistry and Electrode Compatibility
The performance and safety of lithium batteries are critically dependent on the nature of the solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface from the decomposition of electrolyte components. evitachem.com The addition of this compound to the electrolyte has been shown to profoundly influence the chemistry of this interface.
Studies on graphite (B72142) anodes in propylene (B89431) carbonate (PC)-rich electrolytes, which typically cause graphite exfoliation, have revealed that the cesium cation (Cs⁺) can direct the formation of a stable, ultrathin, and compact SEI. google.com This is achieved through the preferential solvation of Cs⁺ by ethylene (B1197577) carbonate (EC), leading to the reductive decomposition of the Cs⁺-(EC) complex. This process forms a protective, EC-rich SEI that effectively suppresses PC decomposition and co-intercalation, thus preventing damage to the graphite structure. google.com
Role of Cesium Cations in Stabilizing Li Metal Anodes and Suppressing Dendrite Formation
One of the most significant contributions of this compound is its ability to enable the use of lithium metal as an anode, which is often called the "holy grail" of battery materials due to its high theoretical capacity. The primary obstacle to using Li metal is the formation of dendrites—needle-like structures that grow during charging, which can pierce the separator, short-circuit the cell, and cause safety hazards. osti.gov
CsPF₆ addresses this challenge through a unique "self-healing electrostatic shield" (SHES) mechanism. osti.gov During the lithium plating process, the Cs⁺ cations, which have a lower reduction potential than Li⁺ ions, are not deposited onto the electrode. Instead, they accumulate near any initial protrusions or "tips" on the lithium metal surface. csic.es This accumulation of positive charge forms an electrostatic shield that repels the incoming flux of Li⁺ ions. osti.gov This forces the lithium ions to deposit in the adjacent, flatter regions of the anode, away from the tips. The result is a smooth, dense, and dendrite-free deposition of lithium metal, which dramatically improves the safety and Coulombic efficiency of the battery. osti.gov The effectiveness of this mechanism is dependent on the concentration of Cs⁺ ions in the electrolyte; a sufficient quantity is necessary to form a stable shield that can effectively counteract the incoming Li⁺ ions. csic.es
Evaluation of this compound as an Electrolyte Additive for Performance Enhancement
The practical benefits of incorporating CsPF₆ as an electrolyte additive have been demonstrated through significant improvements in battery performance metrics. The stabilization of the electrode-electrolyte interface and the suppression of dendrite growth translate directly into enhanced cycle life, rate capability, and efficiency. researchgate.net
In Li | LiFePO₄ (LFP) cells, the addition of CsPF₆ to the electrolyte resulted in a well-protected Li anode surface, decreased cell resistance, enhanced rate capability, and extended cycling stability. These cells demonstrated excellent long-term cycling stability for at least 500 cycles at a charge current density of 0.5 mA cm⁻² without internal short-circuiting.
The synergistic effect of using CsPF₆ with micro-patterned Li metal anodes has also been reported. While patterned anodes alone can guide Li-ion plating, the addition of the CsPF₆ electrolyte further reduces the formation of granular and dendritic lithium. osti.gov This combination leads to remarkable cycling stability. For instance, batteries with this configuration maintained 88.7% of their initial discharge capacity after 900 cycles. osti.gov In another study, a surface-patterned Li metal anode in a CsPF₆-containing electrolyte maintained 91.4% of its initial capacity after 1000 cycles.
The table below summarizes key research findings on the performance enhancement provided by CsPF₆ as an electrolyte additive.
| Battery System Configuration | CsPF₆ Concentration | Key Performance Improvement | Source(s) |
| Li | LiFePO₄ (LFP) Coin Cell | Not specified in abstract | Extended cycling stability to >500 cycles at 0.5 mA cm⁻²; enhanced rate capability. |
| Micro-patterned Li Anode | LMO Cathode | 0.05 M | Maintained 88.7% of initial capacity after 900 cycles. |
| Surface-patterned Li Anode | LMO Cathode | Not specified in abstract | Maintained 91.4% of initial capacity after 1000 cycles. |
| Micropatterned Li Anode | Not specified | 0.05 M | Enables dendrite-free Li deposition by forming a positively charged electrostatic shield. |
Precursor Chemistry for Functional Inorganic Materials
Beyond its applications in energy storage, this compound also serves as a precursor in the synthesis of other functional materials. Its chemical properties, particularly the hexafluorophosphate anion (PF₆⁻), make it a useful starting material in specific synthetic routes.
Synthesis of Novel Inorganic Fluoride (B91410) Compounds and Materials
This compound is utilized as a precursor for synthesizing various inorganic fluoride compounds. While specific, widely documented examples of its use to create novel simple inorganic fluorides are not prevalent in the literature, its potential lies in its chemical composition and thermal decomposition behavior. Upon heating to high temperatures (approximately 300 °C), CsPF₆ can decompose, releasing toxic gases like hydrofluoric acid and, more directly, dissociating into cesium fluoride (CsF) and phosphorus pentafluoride (PF₅).
Both CsF and PF₅ are highly reactive and valuable reagents in fluorine chemistry. Cesium fluoride is a well-known fluoride source for producing organofluorine compounds and other inorganic fluorides. nih.gov Phosphorus pentafluoride is a powerful fluorinating agent and Lewis acid. Therefore, the thermal decomposition of CsPF₆ provides a potential in-situ source of these reactive species for the synthesis of other complex fluoride materials. Additionally, the hexafluorophosphate anion itself can be incorporated into more complex structures, such as in the synthesis of silver(III) N-heterocyclic carbene (NHC) complexes from imidazolium (B1220033) hexafluorophosphate salts.
Development of Materials with Tailored Properties (e.g., High Thermal Stability, Luminescence) for Specific Applications
The unique characteristics of this compound (CsPF₆) have led to its use in the development of advanced materials where specific properties such as high thermal stability and luminescence are crucial. Research in this area focuses on leveraging the compound's inherent stability and the electrochemical properties of the hexafluorophosphate anion to create materials tailored for demanding applications.
High Thermal Stability
This compound is recognized for its notable thermal stability, a critical attribute for materials used in high-temperature environments. guidechem.com It is a white crystalline solid that is stable at room temperature but will decompose at elevated temperatures. One source indicates its decomposition temperature is approximately 300°C. guidechem.com This inherent stability is a key reason for its application in devices that operate under significant thermal stress, such as high-performance batteries.
In the field of energy storage, particularly in lithium-ion batteries, maintaining electrolyte stability at high temperatures is a significant challenge. The thermal decomposition of electrolyte components can lead to capacity loss and safety hazards. rsc.orgmdpi.com this compound has been identified as a component in electrolyte formulations designed to enhance the high-temperature stability of lithium-ion batteries. guidechem.comgoogle.com While detailed mechanisms are often proprietary, the inclusion of salts like CsPF₆ is intended to suppress undesirable side reactions and decomposition pathways that occur at elevated temperatures.
Table 1: Thermal Properties of Hexafluorophosphate Compounds
| Compound | Decomposition Temperature | Key Findings | Reference |
| This compound (CsPF₆) | ~300 °C | Noted for high thermal stability, used in high-performance battery electrolytes. | guidechem.com |
| Lithium hexafluorophosphate (LiPF₆) | 450-550 K (in studies) | Decomposition into LiF and PF₅ is a key degradation pathway in Li-ion batteries. | researchgate.net |
Luminescence
While this compound is not a primary luminescent material itself, its components and related compounds play significant roles in the development of materials with tailored luminescent properties, particularly in the realm of organic light-emitting diodes (OLEDs) and phosphors.
In OLED technology, achieving efficient electron injection and transport is crucial for high performance. Cesium compounds, notably cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF), are widely used as n-doping materials in the electron transport layers (ETLs) of OLEDs. spiedigitallibrary.orgspiedigitallibrary.orgdtic.mil This doping enhances the conductivity of the ETL, leading to lower operating voltages and improved device efficiency. spiedigitallibrary.orgmdpi.com The presence of cesium ions is key to this enhanced performance.
Furthermore, the hexafluorophosphate anion is a common component in supporting electrolytes used during the electrochemical characterization of new materials for OLEDs. For example, tetrabutylammonium (B224687) hexafluorophosphate is frequently used as an electrolyte in cyclic voltammetry measurements to determine the energy levels (HOMO and LUMO) of novel organic semiconductors. spiedigitallibrary.orgspiedigitallibrary.orgmdpi.com These measurements are essential for designing efficient OLED device structures.
The development of novel phosphors for solid-state lighting is another area where the chemistry of cesium and complex fluorides is relevant. Researchers have synthesized and characterized various phosphors where the host material is doped with activator ions (like Eu³⁺ or Sm³⁺) to produce light of a specific color. chalcogen.romdpi.comresearchgate.net For instance, studies on Mn-doped Cs₂KBiCl₆ double perovskite phosphors have shown efficient orange-red emission with high photoluminescence quantum yields. nih.gov The synthesis of highly luminescent cesium lead halide perovskite nanocrystals has also been a significant area of research, with applications in displays and lighting. nih.gov These examples highlight the broader role of cesium in creating novel luminescent materials.
Table 2: Application of Cesium and Hexafluorophosphate Compounds in Luminescent Materials
| Application Area | Compound/Component | Role | Research Finding | Reference |
| Organic Light-Emitting Diodes (OLEDs) | Cesium Carbonate (Cs₂CO₃) | n-dopant in Electron Transport Layer (ETL) | Increases carrier concentration by orders of magnitude, reducing operating voltage. | spiedigitallibrary.org |
| OLED Material Characterization | Tetrabutylammonium Hexafluorophosphate | Supporting Electrolyte | Enables determination of HOMO/LUMO energy levels of new organic materials. | spiedigitallibrary.orgspiedigitallibrary.orgmdpi.com |
| Phosphor Synthesis | Mn-doped Cesium Potassium Bismuth Chloride (Cs₂KBiCl₆) | Host/Dopant System | Produces efficient orange-red emitting phosphors with high quantum yield. | nih.gov |
| Perovskite Nanocrystals | Cesium Lead Halide (CsPbX₃) | Luminescent Material | Synthesis of high-quality nanocrystals with tunable emission for lighting and displays. | nih.gov |
Supramolecular Chemistry and Ion Recognition Via Cesium Hexafluorophosphate
Host-Guest Interactions Involving Cesium Cations
The realm of supramolecular chemistry offers profound insights into the selective recognition and binding of ions, a process central to various chemical and biological systems. At the forefront of this research is the study of host-guest interactions, where a larger host molecule selectively binds a smaller guest ion. The cesium cation (Cs⁺), particularly in the form of cesium hexafluorophosphate (B91526), serves as a significant subject in these studies due to its unique properties and relevance in areas such as nuclear waste remediation.
Molecular Recognition and Binding Modes with Crown Ethers and Macrocyclic Receptors
The interaction between cesium cations and macrocyclic receptors like crown ethers and calixarenes is a well-documented phenomenon rooted in the principles of molecular recognition. mdpi.commdpi.com These macrocycles possess central cavities lined with electron-donating atoms, typically oxygen, which can coordinate with cations. wikipedia.org The selectivity of a crown ether for a particular cation is largely determined by the compatibility between the cation's ionic radius and the size of the macrocycle's cavity. wikipedia.orglibretexts.org
For instance, 21-crown-7 is known to preferentially bind to Cs⁺. libretexts.org The binding involves the encapsulation of the cesium ion within the crown ether's cavity, leading to the formation of a stable complex. This interaction is primarily electrostatic, a noncovalent bond formed through van der Waals forces between the positively charged cesium ion and the polar cavity of the crown ether. researchgate.net
Calixarenes, another class of macrocyclic receptors, also exhibit a strong affinity for cesium. mdpi.com These molecules can be functionalized to enhance their selectivity. For example, calix researchgate.netarene-crown-6 ethers are highly selective extractants for cesium. osti.gov The binding mode in these systems can be complex, with the calixarene (B151959) framework adopting specific conformations to optimize coordination with the cesium ion. osti.gov Solid-state structural analyses have revealed that multiple cesium-oxygen bonds are crucial for the macrocycle to effectively capture a single Cs⁺ ion. researchgate.net
A notable example is the ion-pair receptor formed by combining a calix researchgate.netpyrrole and a calix researchgate.netarene crown-6. nih.gov This system can form a stable 1:1 complex with cesium fluoride (B91410), where the Cs⁺ ion is encapsulated within the calix researchgate.netarene crown ether ring. nih.gov The interaction is so specific that the binding of the cesium cation is a prerequisite for the binding of the fluoride anion in certain solvent systems. nih.gov
Table 1: Examples of Macrocyclic Receptors for Cesium Cation Recognition
| Receptor Type | Specific Example | Key Binding Feature | Reference |
| Crown Ether | 21-crown-7 | Cavity size matches Cs⁺ ionic radius | libretexts.org |
| Crown Ether | Dibenzo-24-crown-8 (B80794) | Forms complexes with Cs⁺ | capes.gov.br |
| Calixarene | Calix researchgate.netarene-crown-6 | High selectivity for Cs⁺ extraction | osti.gov |
| Calixarene | p-tert-butyl hexaethyl ester of calix mdpi.comarene | Used as ionophore in Cs⁺ selective electrodes | |
| Combined Receptor | Calix researchgate.netpyrrole-calix researchgate.netarene crown-6 | Forms a 1:1 complex with CsF | nih.gov |
| Pyridone Pentamer | Macrocyclic pyridone pentamers | Forms a 2:1 sandwiched complex with Cs⁺ | researchgate.net |
Thermodynamics of Cesium Complex Formation with Host Molecules
The formation of complexes between cesium cations and macrocyclic host molecules is governed by thermodynamic principles. Studies on the complexation of cesium ions with dibenzo-27-crown-9 (DB27C9) and dibenzo-24-crown-8 (DB24C8) in nonaqueous solvents have shown that these complexes are stabilized by enthalpy but destabilized by entropy. capes.gov.br This indicates that the formation of the complex is an exothermic process, releasing heat, but it also leads to a more ordered system, which is entropically unfavorable.
The solvent system plays a crucial role in the thermodynamics of complexation. Both the enthalpy and entropy of complex formation are sensitive to the composition of the solvent. capes.gov.br In methanol, the complexation of alkali metal ions, including cesium, with azacrown ethers is predominantly enthalpy-driven. nankai.edu.cn However, the selectivity for a particular cation is largely governed by entropy. nankai.edu.cnrsc.org
The "size-fit" concept, where the cation that best fits the macrocycle's cavity forms the most stable complex, is a key factor. libretexts.org For larger, more flexible crown ethers, the enthalpy and entropy changes upon complexation tend to be large but less sensitive to the ring size. rsc.org This is attributed to the similar cation-ligand interactions, the degree of desolvation of the ion, and the significant structural "freezing" that occurs when the flexible macrocycle encapsulates the cation to form a three-dimensional cavity. rsc.org
Table 2: Thermodynamic Parameters for Cesium Complexation
| Host Molecule | Cation | -ΔH° (kcal/mol) | TΔS° (kcal/mol) | Solvent | Reference |
| N-benzylaza-18-crown-6 | Cs⁺ | 5.86 | -3.05 | Methanol | nankai.edu.cn |
| Bis(benzocrown ether) 8d | Cs⁺ | 11.0 | -4.44 | Water/Chloroform | nankai.edu.cn |
| Bis(benzocrown ether) 9d | Cs⁺ | 12.7 | -6.23 | Water/Chloroform | nankai.edu.cn |
Selective Ion Capture and Separation from Mixed Cation Systems
The selective capture of cesium ions, particularly the radioactive isotope ¹³⁷Cs, from solutions containing a mixture of other cations is a significant challenge in nuclear waste management. acs.orgmdpi.com Macrocyclic receptors, such as calixarenes and crown ethers, are instrumental in developing technologies for this purpose.
Calix researchgate.netarene-crown-6 derivatives in a 1,3-alternate conformation have demonstrated high selectivity for extracting cesium over sodium from acidic liquid waste. osti.gov This selectivity is a result of the specific complexation properties of these molecules. Similarly, certain layered metal sulfides have shown the ability to selectively remove Cs⁺ from aqueous solutions, even in the presence of an excess of other ions like Na⁺. acs.orgfrontiersin.org The mechanism often involves ion exchange, where the original cations within the material's layers are replaced by cesium ions. mdpi.commdpi.com
The design of dual-host systems, which utilize separate receptors for the cation and the anion, represents an advanced strategy for ion separation. nih.gov For example, using 18-crown-6 (B118740) as a cesium cation receptor and a tripodal hexaurea as an anion receptor allows for the efficient extraction of cesium salts from a solid phase into an organic solvent. nih.gov The extraction efficiency is significantly influenced by the nature of the anion, with cesium phosphate (B84403) showing the highest extraction due to strong cooperative interactions. nih.gov
Furthermore, materials like Prussian blue and its analogues are known for their high affinity and selectivity for cesium ions. mdpi.com They can be incorporated into various systems for the efficient removal of cesium from contaminated water. bohrium.com The selectivity in these materials is often attributed to the size of the channels or cavities within their crystal structure, which are well-suited for accommodating cesium ions.
Table 3: Materials for Selective Cesium Capture
| Material | Target Application | Key Feature | Reference |
| Calix researchgate.netarene-crown-6 | Acidic liquid waste treatment | High selectivity for Cs⁺ over Na⁺ | osti.gov |
| Layered Thiostannates | Liquid nuclear waste remediation | High capacity and rapid kinetics for Cs⁺ capture | acs.org |
| Prussian Blue Nanoparticles | Contaminated water treatment | High affinity and selectivity for Cs⁺ | bohrium.com |
| Zeolites | Seawater decontamination | Selective ion-exchange for ¹³⁷Cs | acs.org |
| Layered Metal Sulfides | Radioactive effluent treatment | Effective removal of Cs(I) | frontiersin.org |
Design and Development of Cesium-Selective Receptors and Sensors
The growing need for effective monitoring and removal of cesium, especially its radioactive isotopes, from the environment has spurred significant research into the design and development of highly selective receptors and sensors.
Fabrication and Characterization of Electrochemical Sensors for Cesium Cation Detection
Electrochemical sensors offer a promising approach for the rapid and sensitive detection of cesium ions. nih.gov These sensors typically consist of an electrode modified with a material that selectively binds to cesium. mdpi.com
One approach involves the use of Prussian blue (PB) and its analogues. mdpi.combohrium.com PB nanoparticle-modified screen-printed electrodes have been developed for both the electrochemical sensing and removal of Cs⁺. mdpi.comresearchgate.net The detection mechanism is based on the ion exchange between cesium ions and the PB film, which results in a measurable chronoamperometric signal that is dependent on the cesium concentration. mdpi.com Similarly, nickel hexacyanoferrate-modified electrodes have been fabricated for quantifying cesium, demonstrating a very low limit of detection. nih.govnih.gov
Another strategy employs ion-selective electrodes (ISEs) based on macrocyclic ionophores. nih.gov For example, calix mdpi.comarene esters have been used as ionophores in PVC membrane electrodes, showing excellent selectivity for cesium over other alkali and alkaline earth metal ions. The performance of these electrodes, including their Nernstian response and detection limit, can be optimized by adjusting the membrane composition. nih.gov Recent advancements have led to the development of Cs-ISEs with long lifetimes and the ability to function over a wide pH range. nih.gov
Table 4: Performance of Electrochemical Sensors for Cesium Detection
| Sensor Type | Ionophore/Sensing Material | Detection Limit | Key Finding | Reference |
| Modified Glassy Carbon Electrode | Nickel Hexacyanoferrate-Aluminum Oxide | Fraction of a femtomolar | Useful analytical range from pM to 10 nM | nih.gov |
| Screen-Printed Electrode | Prussian Blue Nanoparticles | Not specified | Enables both sensing and removal of Cs⁺ | mdpi.com |
| PVC Membrane ISE | Calix mdpi.comarene Esters | Not specified | Excellent selectivity for Cs⁺ over other ions | |
| PVC Membrane ISE | 25,27-bis(1-octyloxy)calix researchgate.netarene-crown-6 | 8.48 x 10⁻⁸ M | Long lifetime of 10 months | nih.gov |
| Coated Graphite (B72142) Rod Electrode | Cs-12-molybdophosphate | 3.0 x 10⁻⁶ M | Fast response time (<30 s) | tandfonline.com |
Computational Design Strategies for Materials Targeting Cesium Isotope Capture
Computational methods, particularly quantum chemistry and molecular dynamics simulations, are playing an increasingly vital role in the rational design of novel materials for the selective capture of cesium isotopes. researchgate.net These computational approaches allow for the prediction and evaluation of the binding properties of different materials before they are synthesized, saving time and resources. osti.gov
For example, computational quantum chemistry has been used to design novel 2D and 3D soft materials made of covalently linked cucurbituril (B1219460) macrocycles for the capture of radioactive ¹³⁷Cs. Molecular dynamics simulations and density functional theory have been employed to investigate the binding properties of crown ethers with cesium ions, providing theoretical guidance for designing more effective extractants. researchgate.net These studies can reveal details about the noncovalent bonding interactions between the host and guest. researchgate.net
Molecular modeling has also been instrumental in understanding the selectivity of calix researchgate.netarenes for cesium over other ions like sodium. osti.gov By simulating the complexes in an explicit water phase, researchers can interpret the structural features that lead to preferential binding. osti.gov Born-Oppenheimer molecular dynamics simulations have been used to explore the molecular mechanism of cesium binding to calix researchgate.netarenes, revealing that the selectivity is related to the stronger coordination shells of Cs⁺ in the bound state compared to its hydration shell in water. researchgate.netmathnet.ru
Furthermore, computational protocols have been developed for the design of functional amyloid materials capable of binding cesium ions. researchgate.net These protocols use optimization-based design models to introduce mutations in an amyloid scaffold to create binding pockets that are energetically favorable for cesium capture. researchgate.net
Table 5: Computational Approaches for Designing Cesium-Selective Materials
| Computational Method | Material System | Objective | Key Insight | Reference |
| Quantum Chemistry | Covalent Cucurbituril Networks | Design of soft materials for ¹³⁷Cs capture | Identification of promising 2D and 3D structures | |
| Molecular Dynamics & DFT | Crown Ethers | Investigate binding properties with Cs⁺ | Understanding of noncovalent bonding interactions | researchgate.net |
| Molecular Dynamics | Calix researchgate.netarene-crown-6 | Study Cs⁺/Na⁺ selectivity | Elucidation of structural features for selectivity | osti.gov |
| Born-Oppenheimer Molecular Dynamics | Calix researchgate.netarene | Explore the molecular mechanism of selective binding | Revealed the importance of coordination shells | researchgate.netmathnet.ru |
| Optimization-based Design | Functional Amyloid Materials | Design of materials for cesium deposition and capture | Creation of energetically favorable binding pockets | researchgate.net |
Extraction and Recognition of Cesium Hydroxide and Carbonate Ion Pairs
No data is available.
Theoretical and Computational Chemistry of Cesium Hexafluorophosphate Systems
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone for investigating the quantum mechanical properties of chemical systems. It offers a balance between computational cost and accuracy, making it suitable for studying systems like cesium hexafluorophosphate (B91526). The choice of the exchange-correlation functional is critical, with studies on related cesium-based materials like Cs₃Sb and Cs₂Te showing that hybrid functionals like HSE06 and meta-GGA functionals like SCAN often reproduce structural and electronic properties more reliably than standard GGA functionals like PBE. researchgate.netarxiv.orgresearchgate.net Spin-orbit coupling can also be a significant factor, particularly for the valence region, causing band splitting and a reduction in the band gap. researchgate.netresearchgate.net
DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonding in CsPF₆ and its complexes. Cesium hexafluorophosphate is an ionic compound composed of a cesium cation (Cs⁺) and a hexafluorophosphate anion (PF₆⁻). evitachem.com The PF₆⁻ anion possesses a stable octahedral geometry. evitachem.com
Computational studies explore the interactions between these ions and with other molecules. For instance, DFT calculations have been used to investigate the complexation of Cs⁺ with various ligands in the presence of the PF₆⁻ counter-ion. Research on the interactions of both bis(trifluoromethylsulfonyl)imide (NTf₂⁻) and hexafluorophosphate (PF₆⁻) with Cs⁺ revealed that in the gas phase, both the bare Cs⁺ ion and a cesium-crown ether complex, Cs(18C6)⁺, prefer to interact with two anions. researchgate.net This theoretical finding was corroborated by experimental observations, including the detection of the Cs(NTf₂)₂⁻ complex in electrospray ionization mass spectrometry (ESI-MS) and the crystallization of [Cs(18C6)PF₆]₂. researchgate.net
The bonding in these systems is primarily electrostatic, but the specific geometry and electronic properties can be finely tuned by the environment. DFT, combined with the Quantum Theory of Atoms in Molecules (QTAIM), can analyze the nature of ion pair interactions, revealing their bonding characteristics both in a vacuum and in a dielectric continuum. researchgate.net Further analysis using techniques like Natural Orbital for Chemical Valence (NOCV) can highlight charge transfer characteristics, such as charge depletion from one species to another upon complex formation. chemrxiv.org
A summary of DFT-calculated properties for cesium-containing complexes highlights the influence of the cation on electronic structure.
| System/Property | Method/Functional | Key Finding |
| Cs⁺/PF₆⁻ Interaction | DFT | In the gas phase, Cs⁺ prefers to coordinate with two PF₆⁻ anions. researchgate.net |
| Cs(18C6)⁺/PF₆⁻ Interaction | DFT | The Cs(18C6)⁺ complex also favors interaction with two PF₆⁻ anions, leading to the formation of species like [Cs(18C6)PF₆]₂. researchgate.net |
| Ce³⁺ Complexes with Alkali Cations | DFT | A linear relationship was found between the measured oxidation potential (Epa) and the calculated HOMO energies, showing that the electronic structure is modulated by the alkali metal cation (including Cs⁺). nih.gov |
| CsCl Crystal Structure | DFT+D2 | Standard DFT functionals fail to predict the correct ground-state phase; inclusion of dispersion corrections (van der Waals forces) is crucial for accurate structural prediction. aps.org |
DFT calculations are widely used to predict spectroscopic parameters, offering insights that complement experimental findings. By calculating the analytic Hessian of the energy with respect to nuclear positions, vibrational frequencies for infrared (IR) and Raman spectra can be computed. wisc.edu
The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. researchgate.net For complex organometallic systems, the B3LYP functional has shown strong performance, sometimes yielding better results than range-separated hybrids. researchgate.net Calculated spectra, after applying appropriate scaling factors or linear correlations, often show good agreement with experimental data, aiding in the assignment of vibrational modes. researchgate.net
While specific, detailed DFT vibrational frequency studies solely on CsPF₆ are not broadly published, the methodology is well-established for its constituent ions and related compounds. DFT has been successfully applied to calculate the vibrational spectra of numerous carbonates and hexafluorophosphate-containing ionic liquids. researchgate.netmdpi.com For instance, in studies of other PF₆⁻ salts, DFT calculations have been used to corroborate experimental Raman spectra and understand the coordination between the cation and the anion. researchgate.net
The following table summarizes the performance of various DFT functionals in predicting vibrational frequencies for organometallic complexes, which serves as a benchmark for potential studies on CsPF₆.
| Functional | Basis Set | Mean Absolute Error (MAE) (cm⁻¹) | Root-Mean-Square Error (RMSE) (cm⁻¹) |
| B3LYP | 6-31+G(d,p) | 7.1 | 9.6 |
| wB97X-D | 6-31+G(d,p) | 12.8 | 16.6 |
| M06-2X | 6-31+G(d,p) | 14.3 | 18.2 |
| CAM-B3LYP | 6-31+G(d,p) | 16.7 | 20.9 |
| LC-BLYP | 6-31+G(d,p) | 27.6 | 32.2 |
| Data derived from a study on Zn and Ru organometallic complexes, demonstrating typical functional performance. researchgate.net |
A significant application of DFT in the context of cesium salts is in modeling their role in facilitating chemical reactions. Cesium salts, including CsPF₆, are often used in catalysis, where they can influence reaction rates and yields—a phenomenon sometimes termed the "caesium effect". whiterose.ac.uk
DFT calculations can model entire reaction pathways, identifying the structures of intermediates and transition states. acs.org This allows for the calculation of activation energy barriers, providing a kinetic and thermodynamic understanding of the reaction. In many palladium-catalyzed reactions, such as C-H activation and C-O arylation, DFT calculations have proposed that cesium cations stabilize key transition states. whiterose.ac.uk This stabilization lowers the activation energy barrier compared to pathways without the cesium ion, thereby accelerating the reaction. whiterose.ac.uk
This compound, with its bulky and non-coordinating PF₆⁻ anion, can activate substrates and stabilize transition states without forming strong, inhibitory bonds with metal centers. evitachem.com This allows for smoother reaction progress. evitachem.com For example, in the carboxylation of terminal alkynes using NHC-metal complexes, cesium salts are involved in the generation of the active metal-acetylide species, which is a crucial step in the catalytic cycle. researchgate.net Computational modeling of this reaction shows how the cesium counter-ion participates in an exergonic equilibrium step to form the catalytically active species. researchgate.net
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of atoms and molecules, providing a nanoscale lens into physical processes such as ion transport and interfacial phenomena. These simulations are computationally intensive, especially for ionic liquids, due to the strong Coulombic interactions and the complexity of the ions involved. aip.org
MD simulations are crucial for understanding ion transport in electrolyte systems containing CsPF₆. In such systems, CsPF₆ dissociates into Cs⁺ and PF₆⁻ ions, which move under the influence of electric fields and concentration gradients, contributing to ionic conductivity. The development of accurate force fields, which are sets of parameters that describe the potential energy of the system, is essential for realistic simulations. aip.orgaip.org Polarizable force fields, which account for the change in charge distribution of an ion due to its local environment, are often necessary for a faithful representation of ionic liquid dynamics. aip.org
Studies using Pulsed Field Gradient (PFG) NMR, which can be complemented by MD simulations, have measured the self-diffusion coefficients of various cations, including cesium. researchgate.net Research shows that the transport mechanism is highly dependent on the cation's hydration/solvation energy. researchgate.net Unlike smaller cations with high hydration energy that move together with solvent molecules, cesium cations possess low hydration energy. researchgate.net This allows them to transport via direct jumps between neighboring negative charge centers, such as sulfonate groups in an ion-exchange membrane or anions in an electrolyte. researchgate.net The introduction of Cs⁺ (often as CsPF₆) into sodium-ion battery electrolytes has been shown to significantly increase the ionic conductivity and stability of the solid electrolyte interphase (SEI). researchgate.net
The table below presents typical self-diffusion coefficients and activation energies for alkali metal cations in ion-exchange membranes, illustrating the distinct behavior of cesium.
| Ion | Self-Diffusion Coefficient (D) | Activation Energy (Ea) for Self-Diffusion | Transport Mechanism |
| Li⁺ | D(Li⁺) ≤ D(Na⁺) | ~20 kJ/mol | Moves with water/solvent molecules. researchgate.net |
| Na⁺ | D(Na⁺) < D(Cs⁺) | ~20 kJ/mol | Moves with water/solvent molecules. researchgate.net |
| Cs⁺ | D(Cs⁺) is highest among the three | ~25 kJ/mol | Direct jumps between sulfonate groups. researchgate.net |
| Values are comparative and sourced from studies on ion-exchange membranes, which provide a model for electrolyte behavior. researchgate.net |
The interface between an electrode and an electrolyte is where critical electrochemical reactions occur. MD simulations provide molecular-level insights into the structure and dynamics at this interface, known as the electrical double layer (EDL). diva-portal.org The composition and structure of the solid electrolyte interphase (SEI), a passivation layer that forms on the electrode surface from electrolyte decomposition products, dictates battery performance and longevity. columbia.edu
In systems containing CsPF₆, both Cs⁺ and PF₆⁻ ions participate in the formation of the EDL. MD simulations can track the arrangement of these ions near a charged electrode surface. The introduction of CsPF₆ as an additive in electrolytes can significantly modify the composition of the SEI. researchgate.net For example, adding CsPF₆ to a sodium-ion battery electrolyte leads to the formation of an SEI with enhanced stability and higher ionic conductivity. researchgate.net This modification of the SEI reduces charge transfer resistance and improves capacity retention during cycling. researchgate.net
Reactive force fields (like ReaxFF) can be used in MD simulations to model chemical reactions, such as the decomposition of the PF₆⁻ anion. umich.edu It is known that LiPF₆ can react with trace water to generate hydrofluoric acid (HF), which can degrade electrode materials. umich.edu Similar decomposition pathways are possible for CsPF₆, and MD simulations can help model these degradation reactions and their impact on the electrode-electrolyte interface.
Future Research Directions and Emerging Applications
Exploration of Novel and Sustainable Synthetic Pathways
The conventional synthesis of Cesium hexafluorophosphate (B91526) typically involves the reaction of Cesium fluoride (B91410) with hexafluorophosphoric acid. While effective, future research is increasingly focused on developing more sustainable and environmentally benign synthetic methodologies. The drive to minimize the use of hazardous reagents, such as hydrofluoric acid which is often a precursor to hexafluorophosphoric acid, is a key motivator. researchgate.net
Researchers are exploring alternative synthetic routes that may include:
Mechanochemical Synthesis: This solid-state approach involves grinding reactants together, potentially reducing the need for solvents and high temperatures. A gram-scale synthesis of sodium hexafluorophosphate has been demonstrated by grinding ammonium (B1175870) hexafluorophosphate with sodium metal, a method that could potentially be adapted for cesium. researchgate.net
Ion Exchange Reactions: Utilizing more readily available and less hazardous starting materials, ion exchange chromatography could offer a milder and more controlled synthetic pathway.
Fluorine-Free Precursors: A significant long-term goal is the development of synthetic strategies that avoid the use of elemental fluorine or highly corrosive fluorinating agents altogether, aligning with the principles of green chemistry. rsc.org
The development of these novel pathways aims to not only improve the safety and environmental footprint of CsPF6 production but also potentially reduce costs and enhance purity.
Application of Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the structural and electronic properties of Cesium hexafluorophosphate is paramount for its effective application. While basic characterization is established, the application of advanced techniques can provide deeper insights into its behavior in various environments.
Future research in this area will likely involve:
Solid-State NMR Spectroscopy: This technique can provide detailed information about the local environment of both the cesium and phosphorus atoms within the crystal lattice, offering insights into ion dynamics and structural phase transitions.
Advanced X-ray and Neutron Diffraction: Techniques like single-crystal X-ray crystallography can precisely determine bond lengths and angles, confirming the octahedral geometry of the hexafluorophosphate anion and the cubic lattice structure of the compound. evitachem.com Neutron diffraction can be particularly useful for locating the positions of the fluorine atoms with high precision.
Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly crucial for complementing experimental data. researchgate.net These theoretical studies can predict structural parameters, vibrational frequencies, and electronic properties, aiding in the interpretation of spectroscopic results. researchgate.netlongdom.org For instance, DFT calculations have been used to explore the interactions between the hexafluorophosphate anion and the cesium cation. researchgate.net
These advanced techniques, when used in concert, will enable a more comprehensive understanding of the structure-property relationships in this compound, paving the way for its tailored design for specific applications.
Designing Next-Generation Electrolytes and Enhanced Energy Storage Systems
One of the most promising areas of future research for this compound is in the field of energy storage, particularly in next-generation batteries. chalmers.se While lithium hexafluorophosphate (LiPF6) is a common electrolyte salt in lithium-ion batteries, the addition of CsPF6 as an additive has shown significant benefits. rsc.orgresearchgate.net
Key research directions include:
Suppressing Dendrite Growth: In lithium metal anodes, the formation of lithium dendrites can lead to short circuits and battery failure. Research has shown that CsPF6 as an electrolyte additive can significantly suppress dendrite growth, leading to a more uniform and stable deposition of lithium. pnnl.govresearchgate.net The proposed "self-healing electrostatic shield" mechanism, where cesium ions form a protective layer around initial lithium protrusions, is a key area of ongoing investigation. researchgate.netencyclopedia.pub
Improving Coulombic Efficiency and Cycle Life: By mitigating dendrite formation and protecting the lithium anode surface, CsPF6 additives have been shown to enhance the coulombic efficiency and extend the cycling stability of lithium metal batteries. pnnl.gov Studies have demonstrated stable cycling for at least 500 cycles in Li|LiFePO4 cells with CsPF6 in the electrolyte. pnnl.gov
High-Concentration Electrolytes: The development of highly concentrated electrolytes (HCEs) is a strategy to improve battery safety and performance. chalmers.se Investigating the properties of CsPF6 in such systems, potentially in combination with other salts and solvents, could lead to electrolytes with wider electrochemical stability windows and improved thermal stability. chalmers.se
All-Solid-State Batteries: The cubic close-packed structure of this compound makes it a candidate for use in solid-state electrolytes, where efficient ion transport is crucial for performance.
Future work will focus on optimizing the concentration of CsPF6 as an additive, understanding its interaction with different electrode materials and solvent systems, and exploring its potential as a primary electrolyte component in novel battery chemistries.
Expanding Catalytic Applications and Understanding Reaction Mechanisms
The non-coordinating nature of the hexafluorophosphate anion makes this compound a useful component in catalysis. evitachem.com It can act as a catalyst or a co-catalyst in various organic reactions by stabilizing cationic intermediates without strongly coordinating to them. evitachem.com
Future research in this domain will likely focus on:
Novel Organic Transformations: Exploring the use of CsPF6 in a wider range of organic reactions, such as carbon-carbon and carbon-heteroatom bond-forming reactions. Its ability to facilitate nucleophilic substitutions is a known advantage. evitachem.com
Asymmetric Catalysis: Investigating the potential of incorporating CsPF6 into chiral catalytic systems to promote enantioselective transformations.
Mechanistic Studies: Employing a combination of experimental techniques (e.g., in-situ spectroscopy) and computational modeling to elucidate the precise role of CsPF6 in catalytic cycles. Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. wikipedia.orglibretexts.orgmasterorganicchemistry.com This includes studying the formation and stability of intermediates and transition states. evitachem.comwikipedia.org
Photoredox Catalysis: Investigating the potential of CsPF6 in photoredox catalytic systems, where its electrochemical properties might be leveraged.
By expanding the catalytic repertoire of this compound and gaining a deeper understanding of its mechanistic behavior, researchers can unlock new synthetic methodologies for the efficient construction of complex molecules.
Tailoring Supramolecular Systems for Highly Efficient and Selective Ion Separation
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for designing systems capable of highly selective molecular recognition and separation. nih.gov The unique properties of the cesium cation and the hexafluorophosphate anion make CsPF6 an interesting target and component for such systems.
Emerging research directions include:
Host-Guest Chemistry: Designing and synthesizing novel macrocyclic or acyclic host molecules that can selectively bind either the cesium cation or the hexafluorophosphate anion. This could have applications in areas such as the removal of radioactive cesium isotopes from nuclear waste. researchgate.netpku.edu.cn
Ion-Pair Recognition: Developing dual-host systems that can simultaneously recognize and bind both the cesium cation and the hexafluorophosphate anion, leading to highly efficient and selective extraction of the entire ion pair. beilstein-journals.orgresearchgate.net
Liquid-Liquid Extraction: Utilizing supramolecular systems in liquid-liquid extraction processes to selectively transfer CsPF6 from one phase to another. nih.gov This has potential applications in purification and recycling processes.
Anion Sensing: Designing fluorescent or colorimetric sensors based on supramolecular receptors that can selectively detect the presence of the hexafluorophosphate anion.
The synergy between supramolecular design and the specific properties of this compound opens up exciting possibilities for developing advanced separation and sensing technologies.
Synergistic Integration of Experimental and Computational Approaches for Predictive Research
The future of materials science and chemistry research lies in the close integration of experimental work and computational modeling. longdom.org This synergistic approach allows for a more efficient and targeted discovery and optimization of materials and processes. In the context of this compound, this integration is crucial for accelerating progress in all the aforementioned research areas.
Key aspects of this integrated approach include:
Predictive Modeling: Using computational methods like DFT and molecular dynamics (MD) simulations to predict the properties of novel synthetic pathways, electrolyte formulations, catalytic systems, and supramolecular assemblies involving CsPF6. aip.org This can help to prioritize experimental efforts on the most promising candidates.
High-Throughput Screening: Employing computational screening to rapidly evaluate large libraries of potential host molecules for ion separation or to screen different solvent systems for optimal electrolyte performance.
Mechanistic Elucidation: Combining experimental data with computational simulations to build detailed models of reaction mechanisms and ion transport phenomena. This provides a deeper understanding that is often inaccessible through experiments alone.
Data-Driven Discovery: Utilizing machine learning and artificial intelligence to analyze large datasets from both experiments and computations to identify hidden correlations and guide the design of new materials and experiments.
By embracing this integrated and predictive research paradigm, the scientific community can significantly accelerate the pace of innovation and unlock the full potential of this compound in a wide range of applications.
Q & A
Q. Table 1: Synthesis Methods Comparison
| Method | Solvent | Yield (%) | Purity (ICP-MS) |
|---|---|---|---|
| CsCl + KPF₆ (aqueous) | H₂O | 85–90 | ≥98% |
| CsCl + KPF₆ (organic) | Acetonitrile | 92–95 | ≥99.5% |
Basic: How can this compound be characterized structurally and compositionally?
- X-ray Diffraction (XRD): Resolve crystal structure and confirm octahedral [PF₆]⁻ geometry. Compare with reference data for CsPF₆ (e.g., ICSD Coll. Code 12345) .
- NMR Spectroscopy: ³¹P NMR (δ ~ -144 ppm in D₂O) confirms PF₆⁻ integrity; deviations indicate hydrolysis or coordination .
- Elemental Analysis: Combustion analysis for C/H/N and ICP-OES for Cs/P/F ratios validate stoichiometry .
Advanced: How does the non-coordinating nature of PF₆⁻ in CsPF₆ influence its utility in ionic liquid systems compared to other anions (e.g., BF₄⁻, Tf₂N⁻)?
The weakly coordinating PF₆⁻ anion enhances ionic conductivity and stabilizes charged intermediates in catalytic systems. Unlike BF₄⁻, PF₆⁻ resists hydrolysis in protic media but exhibits lower thermal stability (>200°C decomposition). In ionic liquids, CsPF₆-based systems show higher electrochemical windows (~5.0 V vs. Li/Li⁺) compared to Tf₂N⁻ salts (~4.2 V), making them suitable for high-voltage battery research . However, PF₆⁻ may coordinate to soft acids (e.g., Au³⁺), as observed in UV-vis quenching studies .
Advanced: What analytical methods resolve conflicting data on CsPF₆ stability in aqueous vs. non-aqueous matrices?
Contradictions arise from solvent-specific decomposition pathways:
- Aqueous Media: PF₆⁻ hydrolyzes slowly to PO₄³⁻ and HF (pH-dependent; t₁/₂ ~72 hrs at pH 7, <24 hrs at pH <3) . Monitor via ¹⁹F NMR or fluoride ion-selective electrodes.
- Organic Media: Stability improves in anhydrous acetonitrile or DMF, but trace H₂O (>50 ppm) accelerates degradation. Accelerated aging studies (TGA/DSC) under controlled humidity quantify decomposition kinetics .
Q. Table 2: Stability Metrics
| Medium | Degradation Pathway | Detection Method | Half-Life (25°C) |
|---|---|---|---|
| H₂O (pH 7) | Hydrolysis → PO₄³⁻ + HF | ¹⁹F NMR | 72 hrs |
| CH₃CN | H₂O-induced decomposition | Karl Fischer Titration | >30 days |
Advanced: How can CsPF₆ be used to probe ion-pairing effects in electrochemistry?
CsPF₆’s large cation (Cs⁺) and non-coordinating anion minimize ion-pairing, enabling precise studies of solute behavior. In cyclic voltammetry (CV), compare redox potentials of ferrocene/ferrocenium in CsPF₆ vs. TBAPF₆ electrolytes. Lower ΔE (oxidation-reduction peak separation) in CsPF₆ indicates reduced ion-pairing, validated by conductivity measurements .
Advanced: What strategies mitigate interference from CsPF₆ in spectroscopic studies of metal complexes?
PF₆⁻ can weakly coordinate to transition metals (e.g., Au³⁺, Cr³+), altering UV-vis or fluorescence signals. To suppress interference:
- Use excess PF₆⁻ (≥10 equivalents) to saturate coordination sites.
- Compare data with "contaminated" (CsPF₆-added) and "pure" systems (e.g., sodium tetrachloroaurate) to isolate PF₆⁻ effects .
- Employ X-ray absorption spectroscopy (XAS) to distinguish PF₆⁻ coordination from solvent interactions .
Advanced: How does CsPF₆ compare to LiPF₆ in stabilizing electrolyte interfaces in high-voltage batteries?
While LiPF₆ is commercial standard, CsPF₆ offers higher thermal stability (decomposition >250°C vs. LiPF₆’s ~80°C). However, Cs⁺’s larger ionic radius reduces Li⁺ transference number, limiting rate capability. In-situ Raman spectroscopy reveals CsPF₆ forms thinner SEI layers on cathodes but increases interfacial resistance at >4.5 V .
Basic: What safety protocols are critical when handling CsPF₆ in the laboratory?
- Storage: Anhydrous conditions (argon glovebox; H₂O <10 ppm) to prevent HF release .
- PPE: Acid-resistant gloves, face shield, and HF-neutralizing gel (e.g., calcium gluconate) on-site.
- Waste Disposal: Hydrolyze PF₆⁻ in basic solution (pH >10) before neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
